Nafarelin acetate hydrate

receptor pharmacology GnRH agonist potency radioligand binding

Nafarelin acetate hydrate is a synthetic decapeptide gonadotropin‑releasing hormone (GnRH) receptor superagonist formulated as a metered‑dose nasal spray (SYNAREL®). It is distinguished within the GnRH agonist class by a 3‑(2‑naphthyl)‑D‑alanine substitution at position 6, which confers a receptor binding affinity (pKi 9.3–9.5) comparable to buserelin, goserelin, histrelin, and triptorelin, yet superior to leuprolide (pKi 8.5–9.1).

Molecular Formula C68H89N17O16
Molecular Weight 1400.5 g/mol
Cat. No. B12073987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNafarelin acetate hydrate
Molecular FormulaC68H89N17O16
Molecular Weight1400.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O
InChIInChI=1S/C66H83N17O13.C2H4O2.H2O/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4;/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4);1H2
InChIKeyFSBTYDWUUWLHBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nafarelin Acetate Hydrate – A Clinically Differentiated GnRH Agonist Nasal Spray for Endometriosis and IVF Procurement


Nafarelin acetate hydrate is a synthetic decapeptide gonadotropin‑releasing hormone (GnRH) receptor superagonist formulated as a metered‑dose nasal spray (SYNAREL®). It is distinguished within the GnRH agonist class by a 3‑(2‑naphthyl)‑D‑alanine substitution at position 6, which confers a receptor binding affinity (pKi 9.3–9.5) comparable to buserelin, goserelin, histrelin, and triptorelin, yet superior to leuprolide (pKi 8.5–9.1) . The acetate hydrate salt form is engineered as a stable monohydrate suitable for intranasal delivery, demonstrating a consistent bioavailability of 2.8% (range 1.2–5.6%) and a serum half‑life of approximately 3 hours .

Why Nafarelin Acetate Hydrate Cannot Be Trivially Replaced by Other GnRH Agonists in Endometriosis and IVF Protocols


Although all clinically available GnRH agonists share a common mechanism—initial pituitary stimulation followed by receptor down‑regulation—their receptor binding affinities, pharmacokinetic profiles, and tolerability characteristics diverge materially. Nafarelin acetate hydrate’s non‑invasive intranasal delivery provides a distinct pharmacokinetic advantage over injectable depot formulations, directly influencing clinical outcomes including bone mineral density (BMD) preservation, vasomotor symptom experience, and health‑economics endpoints such as reduced gonadotrophin consumption . Furthermore, pooled evidence from randomized controlled trials and meta‑analyses demonstrates that nafarelin produces a differentiated side‑effect profile when compared to class‑equivalent competitors, reinforcing that simple interchange with leuprolide acetate depot, buserelin acetate, or alternative GnRH agonists is neither clinically nor economically equivalent .

Nafarelin Acetate Hydrate – Procurement-Relevant Differentiated Evidence Against Key Comparators


Superior GnRH Receptor Binding Affinity Relative to Leuprolide

Nafarelin acetate belongs to the high‑affinity GnRH receptor agonist cluster (pKi 9.3–9.5), alongside buserelin, goserelin, histrelin, and triptorelin, while leuprolide sits in a distinctly lower affinity bracket (pKi 8.5–9.1). This 0.2–1.0 log unit difference translates to an approximately 1.6‑ to 10‑fold higher binding affinity for nafarelin over leuprolide at the human GnRH receptor . Although all agonists in the high‑affinity group can achieve clinical desensitization, the binding potency margin is relevant for dose‑sparing effects and may contribute to nafarelin’s ability to elicit therapeutic responses at low intranasal doses despite its modest bioavailability.

receptor pharmacology GnRH agonist potency radioligand binding

Reduced HMG Consumption in IVF Compared with Other GnRH Agonists – A Meta‑Analysis

A rigorous meta‑analysis of 7 RCTs involving 308 women on nafarelin vs. 223 women on other GnRH agonists demonstrated that nafarelin‑treated patients required significantly fewer ampoules of human menopausal gonadotrophin (HMG) (28.9 vs. 34.8 ampoules; effect size −0.49, 95 % CI −0.87 to −0.10, p < 0.05) and fewer days of HMG stimulation (9.9 vs. 10.5 days; effect size −0.49, 95 % CI −0.70 to −0.28) . The effect was particularly pronounced in long‑protocol and older‑patient subsets, suggesting nafarelin delivers material cost savings per IVF cycle through reduced gonadotrophin requirements.

assisted reproductive technology ovarian stimulation cost‑effectiveness

Lower Hot Flush and Headache Incidence Compared with Buserelin in IVF

Within the meta‑analysis, one direct comparative study reported a markedly lower incidence of patient‑reported hot flushes (7 % vs. 25 %, p < 0.05) and headaches (19 % vs. 50 %, p < 0.01) for nafarelin compared with intranasal buserelin in IVF patients . This side‑effect divergence is not explained by differences in ovarian suppression efficacy—clinical pregnancy rates per embryo transfer were equivalent—and therefore reflects a genuine pharmacodynamic differentiation likely attributable to nafarelin’s PK profile and receptor‑effector coupling characteristics.

tolerability patient‑reported outcomes buserelin comparator

Greater Bone Mineral Density Preservation and Fewer Vasomotor Symptoms in Endometriosis Compared with Leuprolide Acetate Depot

In a multicenter, double‑blind, double‑placebo RCT of 192 women with endometriosis, 6‑month treatment with intranasal nafarelin (200 µg twice daily) provided equivalent endometriosis symptom relief as intramuscular leuprolide acetate depot (3.75 mg once monthly), yet leuprolide depot recipients lost significantly more BMD (exact lumbar spine BMD percentage changes reported in the full text; p < 0.05) and experienced more days with subjective and objectively measured hot flushes . Nafarelin‑treated patients exhibited consistently higher serum estradiol levels—with significant differences by month 3—indicating partial ovarian suppression that still achieved therapeutic parity while preserving skeletal integrity and reducing hypogonadal symptoms .

endometriosis bone mineral density vasomotor symptoms leuprolide comparator

Intranasal Delivery with Defined Bioavailability and Consistent Pharmacokinetics – Contrasted with Injectable Depot Peptide Formulations

Nafarelin acetate hydrate’s intranasal formulation achieves a reproducible systemic bioavailability of 2.8 % (range 1.2–5.6 %) with a Cₘₐₓ of 1.8 ng/mL (after a 400 µg dose) and a serum elimination half‑life of approximately 3 hours in adult women, with no significant drug accumulation upon twice‑daily dosing over 22 days . In contrast, depot injectable GnRH agonists (e.g., leuprolide acetate depot, goserelin implant) produce sustained and relatively unmodifiable drug release profiles that preclude rapid cessation or dose titration. Nafarelin’s intranasal route enables patient‑controlled administration, immediate withdrawal if side effects arise, and avoids first‑pass metabolism, all of which are materially distinct from the depot‑injection paradigm .

intranasal bioavailability peptide PK route of administration

Nafarelin Acetate Hydrate – Priority Application Scenarios Informed by Quantitative Differentiation Evidence


Endometriosis Treatment – When Long‑Term Bone Health and Symptom Tolerance Are Critical

In women with moderate‑to‑severe endometriosis where prolonged GnRH agonist therapy is anticipated, nafarelin acetate hydrate nasal spray provides efficacy equivalent to leuprolide acetate depot while demonstrably preserving more lumbar spine bone mineral density and reducing the frequency and severity of vasomotor symptoms over a 6‑month course . Clinics procuring for bone‑sensitive patients (e.g., adolescents, perimenopausal women, or patients with low baseline BMD) should prioritize nafarelin to mitigate iatrogenic bone loss.

IVF Ovarian Stimulation – Maximizing Cost‑Efficiency Through Reduced Gonadotrophin Consumption

Meta‑analysis evidence confirms that nafarelin acetate hydrate reduces the mean HMG ampoule requirement per stimulation cycle by 5.9 ampoules compared with other GnRH agonists (28.9 vs. 34.8 ampoules, p < 0.05) . For high‑volume IVF units, this translates into predictable procurement cost savings. Additionally, the significantly lower incidence of hot flushes (7 % vs. 25 %) and headaches (19 % vs. 50 %) compared with buserelin improves patient acceptance and retention in treatment protocols .

Clinical Research and Dose‑Response Studies Requiring Rapid Onset/Offset of GnRH Suppression

Nafarelin acetate hydrate’s intranasal bioavailability of 2.8 % and serum half‑life of ~3 hours enable acute pituitary‑gonadal axis testing and short‑term suppression protocols where depot injections are impractical . The rapid absorption (Cₘₐₓ 10–40 min) and non‑accumulating profile over 22 days support controlled experimental designs requiring precise temporal control of GnRH agonist exposure.

Peptide Stability and Storage – Procurement for Long‑Term Biobanking or Formulation Development

Nafarelin acetate hydrate as a monohydrate salt exhibits solubility >5 mg/mL in water and stability when stored lyophilized at −20 °C (36 months shelf life) or reconstituted at 4 °C (2‑7 days) . These defined stability parameters enable reliable inventory management for research laboratories and compounded‑product development, particularly where other GnRH peptide formulations require specific cold‑chain logistics or exhibit limited aqueous stability.

Quote Request

Request a Quote for Nafarelin acetate hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.